

Application Notes and Protocols for FR-190809 in Animal Models

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Compound of Interest

Compound Name: FR-190809

Cat. No.: B1674016

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Subject: Dosage and Administration of **FR-190809** in Preclinical Animal Models

Introduction

FR-190809, chemically identified as 1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfonyl)-3-pyridinyl]urea, is a small molecule inhibitor under investigation for its therapeutic potential. While specific public data on the in vivo dosage and administration of **FR-190809** are not currently available, this document provides a generalized framework and protocol based on the preclinical evaluation of similar small molecule inhibitors, particularly those targeting signaling pathways often implicated in proliferative and fibrotic diseases.

Researchers, scientists, and drug development professionals should use these notes as a foundational guide, adapting the protocols to their specific animal models and experimental goals once compound-specific pharmacokinetic and toxicological data become accessible.

Quantitative Data Summary

As no specific quantitative data for **FR-190809** is publicly available, the following table provides a template for summarizing such data once obtained. This structure allows for clear comparison across different studies and animal models.

Table 1: Template for Summarizing Dosage and Administration Data for **FR-190809** in Animal Models

Animal Model	Indication/Disease Model	Route of Administration	Dosage Range (mg/kg)	Dosing Frequency	Vehicle	Key Outcomes	Reference
e.g., C57BL/6 Mice	e.g., Bleomycin-induced pulmonary fibrosis	e.g., Oral gavage	e.g., 1 - 50	e.g., Once daily	e.g., 0.5% CMC	e.g., Reduction in lung collagen	[Future Study]
e.g., Sprague-Dawley Rats	e.g., Carbon tetrachloride-induced liver fibrosis	e.g., Intraperitoneal injection	e.g., 0.5 - 25	e.g., Every other day	e.g., DMSO/P EG300	e.g., Decreased serum ALT/AST	[Future Study]
e.g., Nude Mice	e.g., Human tumor xenograft	e.g., Subcutaneous	e.g., 5 - 100	e.g., Twice weekly	e.g., Saline	e.g., Inhibition of tumor growth	[Future Study]

Experimental Protocols

The following are generalized protocols for key experiments typically performed to evaluate a novel small molecule inhibitor in animal models. These should be optimized based on the specific characteristics of **FR-190809**.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

- Objective: To determine the highest dose of **FR-190809** that can be administered without causing unacceptable toxicity.
- Animals: 6-8 week old male and female C57BL/6 mice.

- Procedure:
 1. Acclimatize animals for at least 7 days.
 2. Randomly assign animals to groups (n=3-5 per group).
 3. Prepare a stock solution of **FR-190809** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
 4. Administer escalating single doses of **FR-190809** to different groups via the intended clinical route (e.g., oral gavage).
 5. Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days.
 6. The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Protocol 2: Pharmacokinetic (PK) Study in Rats

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **FR-190809**.
- Animals: Male Sprague-Dawley rats with jugular vein cannulation.
- Procedure:
 1. Administer a single dose of **FR-190809** via intravenous (IV) and oral (PO) routes to different groups.
 2. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
 3. Process blood to plasma and store at -80°C until analysis.
 4. Analyze plasma concentrations of **FR-190809** using a validated LC-MS/MS method.
 5. Calculate key PK parameters such as C_{max}, T_{max}, AUC, and half-life.

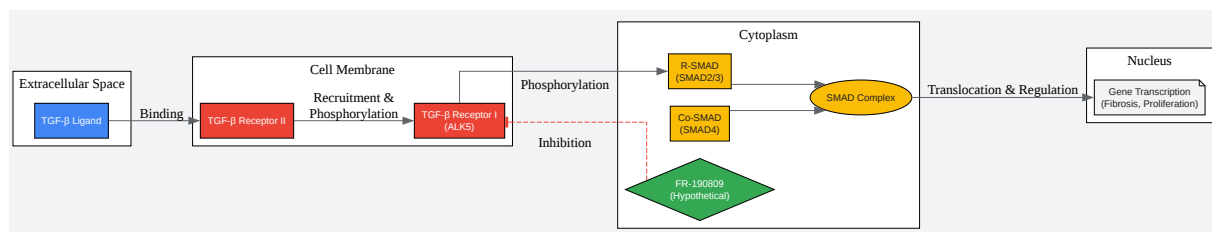
Protocol 3: Efficacy Study in a Disease Model (e.g., Xenograft Tumor Model)

- Objective: To evaluate the anti-tumor efficacy of **FR-190809**.
- Animals: Immunocompromised mice (e.g., nude or SCID).
- Procedure:
 1. Subcutaneously implant human cancer cells into the flank of each mouse.
 2. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 3. Randomize mice into vehicle control and **FR-190809** treatment groups.
 4. Administer **FR-190809** at a predetermined dose and schedule based on MTD and PK studies.
 5. Measure tumor volume and body weight 2-3 times per week.
 6. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway

Given the structural similarity of **FR-190809** to some kinase inhibitors, a likely target is a cellular signaling pathway involved in cell growth and proliferation. The Transforming Growth Factor-beta (TGF- β) signaling pathway is a common target for anti-fibrotic and anti-cancer therapies.

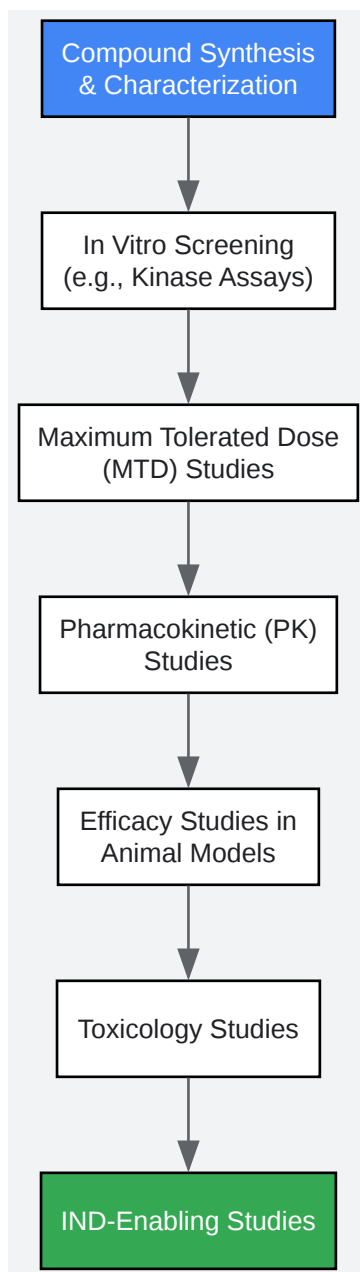


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Caption: Hypothetical mechanism of **FR-190809** inhibiting the TGF-β signaling pathway.

Experimental Workflow

A typical preclinical workflow for evaluating a novel compound like **FR-190809** is outlined below.



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Caption: Standard preclinical drug development workflow.

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